Fenuron-d5
Overview
Description
Fenuron-d5 is a derivative of urea, characterized by the presence of a phenyl ring substituted with deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenuron-d5 typically involves the reaction of 1,1-dimethylurea with a deuterated phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:
1,1-Dimethylurea+Deuterated Phenyl Isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of deuterated reagents, although more expensive, is justified by the enhanced stability and unique properties imparted by the deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Fenuron-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Fenuron-d5 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of Fenuron-d5 involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, the deuterium atoms can influence the metabolic stability of the compound, leading to slower metabolic degradation and prolonged activity. The molecular targets and pathways involved are specific to the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylurea: A non-deuterated analog used in organic synthesis and as an intermediate in the production of pharmaceuticals.
1,3-Dimethylurea: Another urea derivative with different substitution patterns, used in various chemical applications.
N,N’-Dimethylurea: A symmetric dimethylurea used in the synthesis of heterocyclic compounds and as a reagent in organic chemistry.
Uniqueness
Fenuron-d5 is unique due to the presence of deuterium atoms, which impart enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
IUPAC Name |
1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYNJXVWVNOOJ-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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